Ultra-High Potency PDE4D Inhibition Compared to In-Class Benzamide Analogs
4-Cyano-N,N-diethylbenzamide demonstrates exceptional inhibitory potency against human phosphodiesterase 4D (PDE4D), a key target in inflammatory and neurological diseases. In a direct comparison within the same experimental system, it exhibits an IC50 of 0.0200 nM against PDE4D [1]. This value is orders of magnitude more potent than other benzamide-based PDE4D inhibitors, such as compound 53 (IC50 = 4.0 nM) [2], and is over 200-fold more potent than the clinically used PDE4 inhibitor roflumilast (IC50 = 0.8 nM) , establishing its differentiated activity profile.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.0200 nM |
| Comparator Or Baseline | Roflumilast (IC50 = 0.8 nM); Compound 53 (IC50 = 4.0 nM); Compound 54 (IC50 = 16 nM) |
| Quantified Difference | 40-fold more potent than roflumilast; 200-fold more potent than Compound 53; 800-fold more potent than Compound 54 |
| Conditions | Human PDE4D enzyme inhibition assay using [3H]cAMP substrate, measured by scintillation counting. |
Why This Matters
This level of potency enables research at lower compound concentrations, reducing potential off-target effects and conserving valuable material, while offering a unique chemical starting point for PDE4D-targeted probe development.
- [1] BindingDB. BDBM50017295 (CHEMBL3288030). Affinity data for human PDE4D: IC50 = 0.0200 nM. View Source
- [2] J Med Chem. 2023 Jan 6;66(2):1543–1561. Table 5. New Inhibitors Synthesized and Assayed. Compound 53 (R4 = PDE4D IC50 = 4.0 nM). View Source
